

Cross-Validation of RXPA 380 and ONT-380 (Tucatinib) Activity in Diverse Models

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A Comparative Analysis for Researchers and Drug Development Professionals

The query for "RXPA 380" has led to information on two distinct molecules. It is plausible that "RXPA 380" was a typographical error for the well-researched cancer therapeutic ONT-380 (Tucatinib), given the request's focus on cross-validation of activity in different models and signaling pathways, which aligns with the extensive research available for Tucatinib. However, to provide a comprehensive response, this guide will cover both the potent and selective HER2 inhibitor, Tucatinib (ONT-380), and the C-terminal specific angiotensin-converting enzyme (ACE) inhibitor, RXPA 380.

Part 1: ONT-380 (Tucatinib) - A Selective HER2 Inhibitor

Tucatinib (also known as ONT-380 or ARRY-380) is an orally available, potent, and selective small-molecule inhibitor of the HER2 (ErbB-2) tyrosine kinase.[1][2] Its high selectivity for HER2 over EGFR (HER1) results in a more favorable side-effect profile compared to dual HER2/EGFR inhibitors, with a lower incidence of severe diarrhea and skin rash.[3][4] Tucatinib has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in HER2-positive breast cancer, including cases with brain metastases.[5][6]

Quantitative Data Summary

Table 1: Preclinical Activity of Tucatinib (ONT-380) in Various In Vitro and In Vivo Models



Model Type	Specific Model	Key Parameter	Value	Reference
Biochemical Assay	Purified HER2 Enzyme	IC50	8 nM	[1]
Cell-Based Assay	p95 HER2	IC50	7 nM	[1]
Cell-Based Assay	HER2-amplified BT-474 cells	HER2 phosphorylation IC50	Single-digit nM	[2]
In Vivo Xenograft	BT-474 (Breast Cancer)	Tumor Growth Inhibition (TGI)	50% at 50 mg/kg/day; 96% at 100 mg/kg/day	[1][7]
In Vivo Xenograft	SKOV-3 (Ovarian Cancer)	Tumor Growth Inhibition (TGI)	39% at 50 mg/kg, BID; 96% at 100 mg/kg, BID	[7]
In Vivo Xenograft	N87 (Gastric Carcinoma)	Significant Tumor Growth Inhibition	Not specified	[1]
Intracranial Xenograft	NCI-N87 and BT- 474	Enhanced Survival	Superior to lapatinib and neratinib	[5][7]

Table 2: Clinical Efficacy of Tucatinib (ONT-380) in Combination Therapies for HER2+ Metastatic Breast Cancer (MBC)



Clinical Trial Phase	Combinatio n Therapy	Patient Population	Key Outcome	Result	Reference
Phase 1b	Tucatinib + T- DM1	Heavily pretreated HER2+ MBC	Objective Response Rate (ORR)	48%	[8]
Phase 1b	Tucatinib + Capecitabine and/or Trastuzumab	HER2+ MBC	Clinical Benefit Rate	27% (at doses ≥ 600 mg BID)	[9]
Phase 1	Tucatinib Monotherapy	HER2+ advanced solid tumors	Clinical Benefit Rate	27% (in HER2+ MBC)	[5]
HER2CLIMB (Phase 2)	Tucatinib + Trastuzumab + Capecitabine	Advanced metastatic HER2+ breast cancer	Progression- Free Survival (PFS)	Significant improvement	[10]

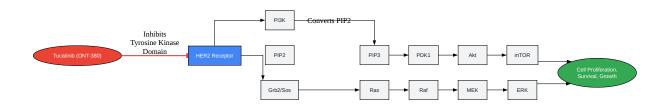
Experimental Protocols

- 1. In Vitro Kinase Inhibition Assay:
- Objective: To determine the half-maximal inhibitory concentration (IC50) of Tucatinib against purified HER2 enzyme.
- Methodology: Recombinant HER2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. Tucatinib at varying concentrations is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescencebased assays. The IC50 value is calculated from the dose-response curve.
- 2. Cell-Based Phosphorylation Assay:
- Objective: To assess the ability of Tucatinib to inhibit HER2 autophosphorylation in a cellular context.



- Methodology: HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) are treated with a range of Tucatinib concentrations for a specified period. Following treatment, cells are lysed, and protein extracts are collected. The levels of phosphorylated HER2 (p-HER2) and total HER2 are determined by Western blotting or ELISA using specific antibodies. The IC50 is the concentration of Tucatinib that reduces p-HER2 levels by 50%.[2]
- 3. In Vivo Tumor Xenograft Studies:
- Objective: To evaluate the anti-tumor efficacy of Tucatinib in a living organism.
- Methodology: Human cancer cells (e.g., BT-474) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into control and treatment groups. Tucatinib is administered orally at different dose levels and schedules (e.g., once or twice daily).[1][7] Tumor volume is measured regularly. At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies). Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor growth in the treated group compared to the control group.

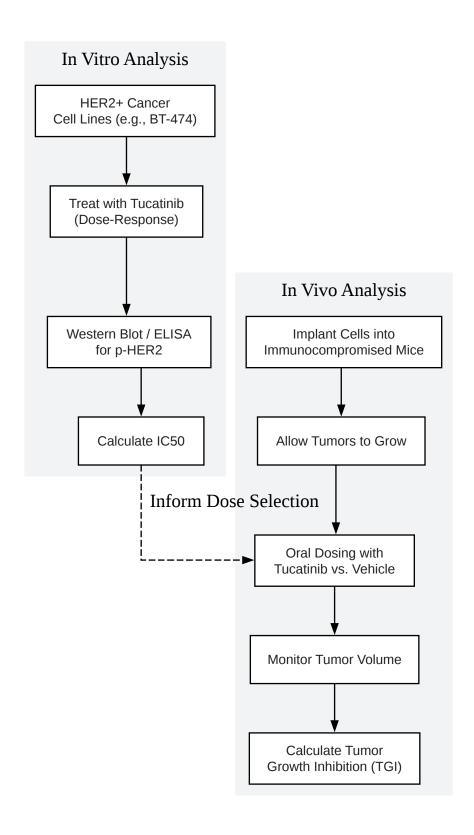
Visualizations



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Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.





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Caption: Preclinical workflow for evaluating Tucatinib activity.



Part 2: RXPA 380 - A C-terminal Specific ACE Inhibitor

RXPA 380 is a potent and highly selective inhibitor of the C-domain of the angiotensin-converting enzyme (ACE).[11][12][13] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. The somatic form of ACE has two catalytic domains, the N- and C-domains. **RXPA 380**'s specificity for the C-domain allows for targeted research into the distinct physiological roles of these two domains.

Quantitative Data Summary

Due to the more specialized research focus on **RXPA 380**, extensive cross-validation data across multiple disease models is not as readily available in the public domain as for a clinically approved drug like Tucatinib. The existing data primarily focuses on its biochemical and enzymatic properties.

Table 3: Inhibitory Activity of RXPA 380

Target	Parameter	Value	Reference
Human Recombinant ACE (C-domain mutants)	IC50	2.5 nM	[11][13]
Angiotensin- Converting Enzyme (ACE)	Ki	3 nM	[11][13]
Mouse Somatic ACE (C-domain)	Ki(app)	12 nM	[13]
Mouse Somatic ACE (N-domain)	Ki(app)	12 μΜ	[13]

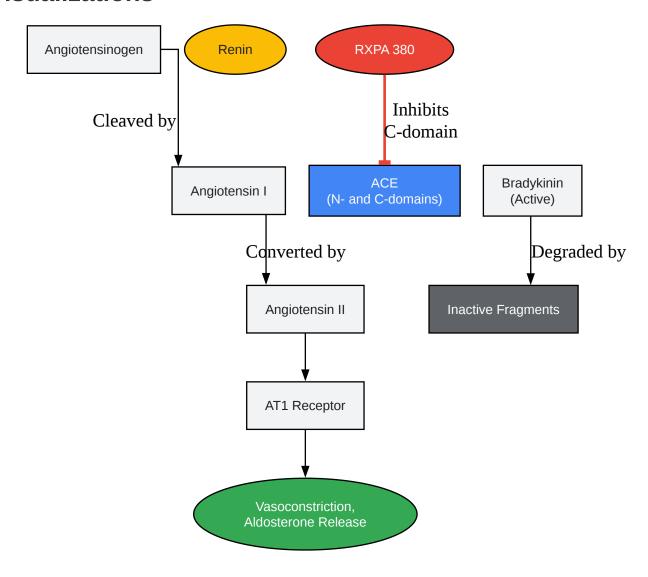
The significant difference in the apparent inhibition constants (Ki(app)) for the C- and N-domains of mouse somatic ACE highlights the high selectivity of **RXPA 380**.

Experimental Protocols



- 1. ACE Inhibition Assay:
- Objective: To measure the inhibitory activity of RXPA 380 on ACE.
- Methodology: Recombinant ACE (or specific domains) is incubated with a fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH). The enzyme cleaves the substrate, releasing a fluorescent signal. The reaction is monitored in the presence of varying concentrations of RXPA 380. The IC50 or Ki values are then determined from the inhibition curves.

Visualizations



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Caption: The Renin-Angiotensin System and the site of action for RXPA 380.



Conclusion

This guide provides a detailed comparison of the activity of ONT-380 (Tucatinib) across various preclinical and clinical models, reflecting its significant role in HER2-positive cancer therapy. The wealth of available data allows for a robust cross-validation of its efficacy and mechanism of action.

In contrast, **RXPA 380** is a highly specific research tool for dissecting the roles of ACE domains. While potent in its targeted activity, the publicly available data is more limited and focused on its biochemical characteristics rather than extensive cross-model validation for therapeutic purposes. Therefore, a direct, in-depth comparison of the cross-validation of activity in different models between these two compounds is challenging due to the disparate nature and scope of the research conducted on them.

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